3-Cyanophenyl acetate
Overview
Description
3-Cyanophenyl acetate is an organic compound with the molecular formula C9H7NO2. It is a derivative of phenyl acetate where a cyano group is attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Cyanophenyl acetate can be synthesized through the cyanomethylation reaction of phenyl acetate. In this process, phenyl acetate reacts with copper cyanide to generate this compound . Another method involves the reaction of m-cyanoaniline with methanesulfonic acid and 2,2-dimethylpropyl nitrite in water, followed by the addition of isopropenyl acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyanomethylation reactions under controlled conditions to ensure high yield and purity. The use of copper cyanide as a reagent is common due to its effectiveness in facilitating the cyanomethylation process .
Chemical Reactions Analysis
Types of Reactions
3-Cyanophenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: 3-Cyanobenzoic acid
Reduction: 3-Aminophenyl acetate
Substitution: Various substituted phenyl acetates depending on the nucleophile used
Scientific Research Applications
3-Cyanophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-cyanophenyl acetate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding phenol derivative, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenol: Similar structure but lacks the acetate group.
3-Cyanobenzoic acid: Contains a carboxylic acid group instead of an acetate group.
3-Aminophenyl acetate: The cyano group is replaced by an amine group.
Uniqueness
3-Cyanophenyl acetate is unique due to the presence of both a cyano group and an acetate group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile intermediate in organic synthesis and other applications .
Properties
IUPAC Name |
(3-cyanophenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(11)12-9-4-2-3-8(5-9)6-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNBGFVFXQYLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303872 | |
Record name | 3-Cyanophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-11-6 | |
Record name | NSC163145 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyanophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CYANOPHENYL ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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